4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Description

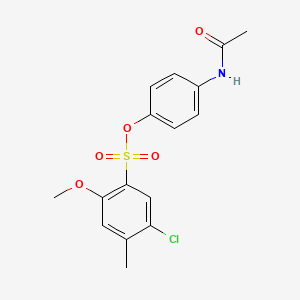

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a substituted benzenesulfonate moiety. The structure features a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the benzenesulfonate ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive sulfonamides and sulfonate esters, which are often explored for antimicrobial, antitubular, or receptor antagonist activities .

Properties

IUPAC Name |

(4-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-14(10)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-9H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIQALFAOGURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 18 (3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide)

- Structural Differences : Replaces the sulfonate ester with a sulfonyl group bonded to a brominated benzoic acid hydrazide.

- Impact on Properties :

- Spectroscopic Data :

Tos@SNAP (2-(Tosyloxy)ethyl-3-{[(3-{4-[3-(acetylamino)phenyl]-1piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetra-hydro-5-pyrimidenecarboxylate acid)

- Structural Differences : Contains a tosyloxyethyl group and a complex pyrimidine-carboxylate backbone.

- Fluorine substituents enhance metabolic stability and receptor binding affinity in MCHR1 antagonists .

2-Aminoanilinium 4-methylbenzenesulfonate

- Structural Differences: Features a 4-methylbenzenesulfonate anion paired with a 2-aminoanilinium cation.

- Impact on Properties: The cationic aminoanilinium group facilitates ionic crystal packing, contrasting with the neutral 4-(acetylamino)phenyl group in the target compound . Reduced lipophilicity compared to the acetylated aromatic system in the target compound .

Pharmacological and Functional Comparisons

Glibenclamide (5-chloro-2-methoxy-N-(2-phenylethyl)benzamide)

- Structural Differences: Sulfonamide core vs. sulfonate ester; phenylethyl substituent instead of acetylamino phenyl.

- Functional Implications: Sulfonamides (e.g., Glibenclamide) exhibit strong hydrogen-bonding capacity, critical for ATP-sensitive potassium channel inhibition. Sulfonate esters may lack this interaction, reducing hypoglycemic activity .

Physicochemical and Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.